4-Chloro-5-nitro-2-phenylpyrimidine

説明

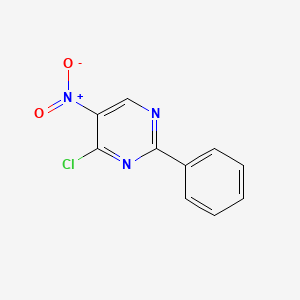

4-Chloro-5-nitro-2-phenylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine, nitro, and phenyl groups at positions 4, 5, and 2, respectively. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets. The chloro and nitro substituents enhance electrophilicity and reactivity, making this compound a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes.

特性

分子式 |

C10H6ClN3O2 |

|---|---|

分子量 |

235.62 g/mol |

IUPAC名 |

4-chloro-5-nitro-2-phenylpyrimidine |

InChI |

InChI=1S/C10H6ClN3O2/c11-9-8(14(15)16)6-12-10(13-9)7-4-2-1-3-5-7/h1-6H |

InChIキー |

TZJXYWAYBPFLOW-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:

- Nitro Group Impact: The nitro group in nitrofuran derivatives (e.g., –4) is strongly associated with carcinogenicity, likely due to metabolic activation into reactive intermediates. In pyrimidines, nitro substituents may similarly enhance electrophilicity but require specific positioning (e.g., C5 in pyrimidine vs. C5 in nitrofuran) to drive bioactivity .

- Chloro vs. Fluoro Substituents : Chloro groups (as in 4-Chloro-5-nitro-2-phenylpyrimidine) are better leaving groups than fluoro, favoring nucleophilic substitution reactions. Fluoro substituents, however, improve metabolic stability and membrane permeability .

- Heterocyclic Core Differences: Pyrimidines (6-membered ring) vs. nitrofurans (5-membered furan ring) exhibit distinct electronic properties. Nitrofurans are more prone to redox cycling, contributing to oxidative stress and carcinogenicity, whereas pyrimidines often interact with enzymes like kinases or polymerases .

Carcinogenicity and Toxicity Profiles

While this compound lacks direct carcinogenicity data, structurally related nitrofuran derivatives provide critical insights:

- N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide: Induces bladder carcinomas in rats within 9–12 weeks via hyperplasia and squamous metaplasia .

- Formic acid 2-[4-(5-nitro-2-furyl)-thiazolyl]hydrazide: Causes stomach adenocarcinoma and leukemia in mice, highlighting nitro-group-driven multi-organ toxicity .

- 5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine: Targets vascular tissues, inducing hemangioendotheliosarcomas in rats, unlike bladder-specific carcinogens .

Mechanistic Divergence:

However, the nitro group’s presence necessitates caution, as seen in nitrofuran analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。